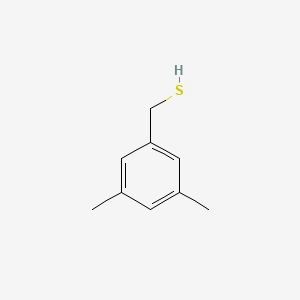

(3,5-Dimethylphenyl)methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZCENBBGPLSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CS)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75155-96-3 | |

| Record name | (3,5-dimethylphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylphenyl Methanethiol

Direct Synthetic Approaches (Conceptual frameworks based on known aryl thiol synthesis)

Direct methods for the synthesis of (3,5-Dimethylphenyl)methanethiol involve the formation of the thiol group directly from a suitable precursor in one or a few straightforward steps.

Strategies Involving Corresponding Halide Precursors and Sulfur Reagents

A primary and direct route to this compound involves the nucleophilic substitution of a halide precursor, such as 3,5-dimethylbenzyl chloride or bromide, with a sulfur-containing nucleophile. This SN2 reaction is a cornerstone in thiol synthesis.

Common sulfur reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) and thiourea (B124793) (SC(NH2)2).

Using Sodium Hydrosulfide: The reaction of 3,5-dimethylbenzyl halide with NaSH directly yields the corresponding thiolate, which upon acidic workup, gives this compound. A significant challenge with this method is the potential for the product thiol to act as a nucleophile itself, reacting with another molecule of the benzyl (B1604629) halide to form the corresponding sulfide (B99878) (bis(3,5-dimethylbenzyl) sulfide) as a byproduct. Using an excess of the hydrosulfide reagent can help to minimize this side reaction.

Using Thiourea: A more controlled alternative involves the use of thiourea. wikipedia.org The benzyl halide first reacts with thiourea to form a stable, crystalline S-benzylisothiouronium salt. arkat-usa.orgprepchem.com This intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to liberate the desired thiol. wikipedia.orgarkat-usa.orgprepchem.com This two-step process often provides higher purity and yields by avoiding the sulfide formation issue inherent in the direct hydrosulfide method. arkat-usa.org

| Precursor | Sulfur Reagent | Intermediate | Key Conditions |

| 3,5-Dimethylbenzyl chloride | Sodium Hydrosulfide (NaSH) | Sodium (3,5-dimethylphenyl)methanethiolate | Excess NaSH, followed by acidification. |

| 3,5-Dimethylbenzyl chloride | Thiourea (SC(NH2)2) | S-(3,5-Dimethylbenzyl)isothiouronium chloride | 1. Reaction in alcohol (e.g., ethanol). 2. Alkaline hydrolysis (e.g., NaOH). prepchem.com |

Routes from Phenols via Thiocarbamate Rearrangements (e.g., Newman–Kwart)

The Newman-Kwart rearrangement offers a powerful, albeit multi-step, pathway to aromatic thiols starting from phenols. wikipedia.orgorganic-chemistry.orgchem-station.com For the synthesis of a benzylic thiol like this compound, this method would first be used to produce 3,5-dimethylthiophenol, which would then require a subsequent step (e.g., methylation) to arrive at the final product. However, the core of the method is the conversion of a phenol (B47542) to a thiophenol.

The general process involves three key stages:

Formation of O-Aryl Thiocarbamate: The starting phenol (3,5-dimethylphenol) is deprotonated with a base and reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org

Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.orgchem-station.com This step is driven by the thermodynamic favorability of forming a C=O bond from a C=S bond. organic-chemistry.org Milder conditions can sometimes be achieved using palladium or photoredox catalysis. wikipedia.orgchem-station.com

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed with a strong base, such as sodium hydroxide (B78521), or reduced with reagents like lithium aluminum hydride to yield the target thiophenol. organic-chemistry.org

| Step | Reactants | Product | Typical Conditions |

| 1. Thiocarbamoylation | 3,5-Dimethylphenol + N,N-Dimethylthiocarbamoyl chloride | O-(3,5-Dimethylphenyl) dimethylthiocarbamate | Base (e.g., NaH, DABCO) in an aprotic solvent. organic-chemistry.org |

| 2. Rearrangement | O-(3,5-Dimethylphenyl) dimethylthiocarbamate | S-(3,5-Dimethylphenyl) dimethylthiocarbamate | High temperature (200-300 °C), neat or in a high-boiling solvent (e.g., diphenyl ether). wikipedia.orgresearchgate.net |

| 3. Hydrolysis | S-(3,5-Dimethylphenyl) dimethylthiocarbamate | 3,5-Dimethylthiophenol | Aqueous NaOH or methanolic KOH. organic-chemistry.org |

Formation from Organometallic Species (e.g., Grignard Reagents) and Sulfur

The reaction of an organometallic reagent, such as a Grignard reagent, with elemental sulfur is a well-established method for thiol synthesis. google.com This approach is applicable to the formation of this compound.

The conceptual steps are:

Grignard Reagent Formation: 3,5-Dimethylbenzyl chloride or bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, (3,5-dimethylbenzyl)magnesium halide.

Reaction with Sulfur: The prepared Grignard reagent is then added to a cooled slurry of elemental sulfur (S8). The organometallic compound attacks the sulfur ring, leading to the formation of a magnesium thiolate salt (R-SMgX). stackexchange.com

Hydrolysis: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl) to protonate the thiolate, yielding this compound.

A potential complication of this method is the formation of disulfide and polysulfide byproducts, which can arise if the initially formed thiolate reacts further with elemental sulfur. stackexchange.com Using an excess of the Grignard reagent can help favor the formation of the desired thiol. stackexchange.com

| Step | Reactants | Product | Key Considerations |

| 1. Grignard Formation | 3,5-Dimethylbenzyl halide + Mg | (3,5-Dimethylbenzyl)magnesium halide | Anhydrous conditions are critical. |

| 2. Sulfuration | (3,5-Dimethylbenzyl)magnesium halide + S8 | (3,5-Dimethylphenyl)methanethiolate magnesium salt | Reaction is typically performed at low temperatures (e.g., 0-15 °C). google.com |

| 3. Workup | (3,5-Dimethylphenyl)methanethiolate magnesium salt | This compound | Acidic aqueous workup. |

Indirect Routes and Functional Group Transformations

Indirect routes involve the synthesis of a precursor molecule containing the desired carbon-sulfur bond, followed by a transformation to unmask or form the final thiol functional group.

Reductive Dealkylation of Precursor Sulfides

This strategy involves the synthesis of a sulfide containing a cleavable group attached to the sulfur atom. For benzylic thiols, a common approach is the use of a benzyl group as a protecting group for another thiol, which can then be cleaved. To synthesize this compound, one could prepare a sulfide like benzyl (3,5-dimethylbenzyl) sulfide.

The key step is the selective cleavage of one of the C-S bonds. A dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), is a classic method for cleaving benzyl thioethers to generate the corresponding thiol. wikipedia.org This process works by transferring electrons to the aromatic ring of the protecting group, leading to the cleavage of the benzylic C-S bond.

| Precursor Sulfide | Cleavage Reagent | Product | Mechanism |

| Benzyl (3,5-dimethylbenzyl) sulfide | Sodium in liquid ammonia (Na/NH3) | This compound | Dissolving metal reduction (Birch reduction conditions). wikipedia.org |

Hydrolysis of Thiosulfate (B1220275) Adducts (Bunte Salts)

The use of Bunte salts provides a reliable, indirect route from alkyl halides to thiols, often with the advantage of forming stable, odorless, and crystalline intermediates. myttex.netresearchgate.net

The synthesis proceeds in two main steps:

Bunte Salt Formation: 3,5-Dimethylbenzyl halide is reacted with an aqueous or aqueous-alcoholic solution of sodium thiosulfate (Na2S2O3). myttex.netthieme-connect.de A nucleophilic substitution reaction occurs, displacing the halide and forming the sodium S-(3,5-dimethylbenzyl)thiosulfate, which is a Bunte salt. rsc.org

Hydrolysis: The isolated Bunte salt is then hydrolyzed to the thiol. rsc.org This is typically achieved by heating under acidic conditions (e.g., with aqueous HCl or H2SO4). thieme-connect.desciencemadness.org The thiosulfate group is cleaved, yielding the desired this compound.

This method is often preferred for its clean conversion and the ease of handling the intermediate salt, which can be purified by recrystallization. myttex.net

| Step | Reactants | Product | Typical Conditions |

| 1. Formation | 3,5-Dimethylbenzyl halide + Na2S2O3 | Sodium S-(3,5-dimethylbenzyl)thiosulfate | Reflux in aqueous ethanol. thieme-connect.de |

| 2. Hydrolysis | Sodium S-(3,5-dimethylbenzyl)thiosulfate | This compound | Reflux in dilute acid (e.g., HCl). thieme-connect.de |

Nucleophilic Displacement Reactions for Thiol Group Introduction

The introduction of a thiol group onto a benzylic carbon, such as in the synthesis of this compound, is frequently accomplished through nucleophilic displacement reactions. In these reactions, a suitable sulfur-containing nucleophile attacks an electrophilic carbon atom, displacing a leaving group. A prevalent and effective strategy involves the reaction of a benzyl halide with a sulfur nucleophile.

One of the most reliable methods for preparing aryl-methanethiols employs a two-step sequence starting from the corresponding benzyl halide. This involves the initial formation of an isothiouronium salt, followed by its hydrolysis. orgsyn.orgijcmas.com The starting material for this compound is typically 3,5-dimethylbenzyl chloride or 3,5-dimethylbenzyl bromide.

The first step is a nucleophilic substitution reaction where thiourea acts as the sulfur nucleophile. Thiourea is an excellent choice for this purpose as it is a stable, non-volatile solid that is easy to handle. It reacts with the 3,5-dimethylbenzyl halide in a solvent such as ethanol. orgsyn.orgprepchem.com The reaction proceeds via an SN2 mechanism, where the sulfur atom of thiourea attacks the benzylic carbon, displacing the halide ion to form a stable, crystalline intermediate, S-(3,5-dimethylbenzyl)isothiouronium halide. orgsyn.org This salt can often be isolated in high yield by simple filtration. prepchem.com

The second step is the hydrolysis of the isothiouronium salt. This is typically achieved by heating the salt with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the carbon of the isothiourea group, leading to the formation of the thiolate anion and urea (B33335) as a byproduct. Subsequent acidification of the reaction mixture then protonates the thiolate to yield the final product, this compound, which is often a malodorous oil.

This method is advantageous because it avoids the direct use of highly volatile and odorous thiols and minimizes the formation of the corresponding dialkyl sulfide as a byproduct, which can be a significant issue when using sulfide or hydrosulfide ions as nucleophiles directly. wikipedia.org

Detailed research findings for the analogous synthesis of S-benzyl isothiouronium chloride provide a template for the conditions applicable to the 3,5-dimethyl derivative. orgsyn.orgprepchem.com

Table 1: Synthesis of S-(3,5-Dimethylbenzyl)isothiouronium Halide

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| 3,5-Dimethylbenzyl chloride | Thiourea | Ethanol | Reflux, 30-60 minutes | S-(3,5-dimethylbenzyl) isothiouronium chloride | Nearly Quantitative | orgsyn.orgprepchem.com |

| 3,5-Dimethylbenzyl bromide | Thiourea | Ethanol | Reflux, 30-60 minutes | S-(3,5-dimethylbenzyl) isothiouronium bromide | High | orgsyn.orgprepchem.com |

Table 2: Hydrolysis of S-(3,5-Dimethylbenzyl)isothiouronium Halide

| Reactant | Reagent | Solvent | Reaction Conditions | Product | Reference |

| S-(3,5-dimethylbenzyl) isothiouronium chloride | Sodium Hydroxide | Water/Ethanol | Heating/Reflux | (3,5-Dimethylphenyl) methanethiol (B179389) | orgsyn.orgijcmas.com |

| S-(3,5-dimethylbenzyl) isothiouronium bromide | Potassium Hydroxide | Water | Heating/Reflux | (3,5-Dimethylphenyl) methanethiol | ijcmas.com |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylphenyl Methanethiol

Transformations of the Thiol Functional Group

The thiol group is the most reactive site in (3,5-Dimethylphenyl)methanethiol, undergoing transformations that are characteristic of mercaptans. These include oxidation to disulfides and nucleophilic reactions via its corresponding thiolate anion.

Oxidative Coupling to Disulfides and Related Sulfur Species

The oxidation of thiols to disulfides is a common and important reaction in organic synthesis. rsc.org In the case of this compound, this transformation leads to the formation of bis(3,5-dimethylbenzyl) disulfide. This reaction can be achieved using a variety of oxidizing agents. ontosight.aibiolmolchem.com Mild oxidizing agents are often preferred to prevent over-oxidation to sulfonic acids. biolmolchem.com

Common methods for the oxidative coupling of thiols include the use of:

Air Oxidation: In the presence of a catalyst, aerial oxygen can be a green and economical oxidant for converting thiols to disulfides. rsc.org

Hydrogen Peroxide: This is another environmentally friendly oxidizing agent that can be used, sometimes in the presence of a catalyst like an iodide ion, to promote the reaction. researchgate.net

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as an oxidant, particularly when activated by an acid or another reagent. biolmolchem.com

Iodine: Molecular iodine is an effective reagent for the oxidative coupling of thiols. researchgate.net

The resulting disulfide, bis(3,5-dimethylphenyl) disulfide, is a stable compound with applications in materials science, particularly in polymer chemistry where the disulfide bond can be used for cross-linking reactions. ontosight.ai The disulfide bond can also be reduced back to the thiol, making this a reversible process. ontosight.ailibretexts.org

| Oxidizing Agent | Conditions | Key Features | Reference |

|---|---|---|---|

| Air/Oxygen | Catalytic | Green, economical | rsc.org |

| Hydrogen Peroxide | Catalytic (e.g., Iodide ion) | Environmentally friendly | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Acid-activated | Readily available | biolmolchem.com |

| Iodine (I₂) | Mild conditions | Effective and well-established | researchgate.net |

Nucleophilic Reactivity of the Thiolate Anion in Organic Reactions

The thiol proton of this compound is acidic and can be readily removed by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and participates in a variety of nucleophilic substitution and addition reactions. The increased nucleophilicity of the thiolate compared to the neutral thiol makes it a key reactive species in many synthetic transformations. libretexts.org

The nucleophilic strength of the thiolate anion allows it to react with a range of electrophiles. For instance, it can displace leaving groups in SN2 reactions to form new carbon-sulfur bonds. libretexts.org This reactivity is fundamental to the synthesis of various sulfur-containing organic compounds.

Alkylation Reactions for Thioether Synthesis

A primary application of the nucleophilic character of the (3,5-dimethylphenyl)methanethiolate anion is in alkylation reactions to form thioethers. acsgcipr.org Thioethers, also known as sulfides, are an important class of organic compounds with diverse applications. mdpi.comresearchgate.net

The reaction typically involves the deprotonation of the thiol with a base to generate the thiolate anion, which then reacts with an alkyl halide or another suitable electrophile in a nucleophilic substitution reaction. jmaterenvironsci.comarkat-usa.org

General Reaction Scheme: (3,5-Me₂C₆H₃)CH₂SH + Base → (3,5-Me₂C₆H₃)CH₂S⁻ (3,5-Me₂C₆H₃)CH₂S⁻ + R-X → (3,5-Me₂C₆H₃)CH₂S-R + X⁻ (where R is an alkyl group and X is a halide)

A variety of bases and reaction conditions can be employed for thioether synthesis, including the use of green solvents like water to create more environmentally benign processes. jmaterenvironsci.com The choice of base and solvent can influence the reaction rate and yield. jmaterenvironsci.com The use of phase-transfer catalysts can also be beneficial in biphasic reaction systems. jmaterenvironsci.com

Addition Reactions and Conjugate Systems

Beyond transformations of the thiol group itself, this compound can participate in addition reactions, particularly with unsaturated systems. These reactions are valuable for creating new carbon-sulfur bonds and for the synthesis of polymers and other advanced materials.

Thiol-Ene "Click" Reactions for Polymer and Materials Synthesis

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, and it is considered a "click" reaction due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org The reaction can be initiated either by radicals (often through photoinitiation) or by a base-catalyzed Michael addition mechanism. wikipedia.org

In the context of this compound, the thiol-ene reaction provides a versatile tool for polymer and materials synthesis. researchgate.net By reacting with monomers containing ene functional groups, this compound can be incorporated into polymer chains or used to functionalize material surfaces. wikipedia.orgresearchgate.net The photoinitiated radical pathway is particularly useful for creating highly uniform polymer networks with precise spatial and temporal control. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| High Efficiency | Reactions proceed to high yields with minimal side products. | wikipedia.orgresearchgate.net |

| Stereoselectivity | The addition occurs with a defined stereochemical outcome (anti-Markovnikov for radical addition). | wikipedia.org |

| Orthogonality | The reaction is often compatible with a wide range of other functional groups. | rsc.org |

| Initiation Methods | Can be initiated by radicals (light, heat) or catalysts (base). | wikipedia.org |

| Applications | Polymer synthesis, dendrimer synthesis, surface patterning, bioconjugation. | wikipedia.orgresearchgate.net |

Michael-Type Additions to Activated Unsaturated Systems

The thiolate anion of this compound can also act as a nucleophile in Michael-type additions (conjugate additions) to α,β-unsaturated carbonyl compounds and other activated alkenes. semanticscholar.orgsrce.hr This reaction is a fundamental carbon-sulfur bond-forming reaction in organic synthesis. semanticscholar.org

The reaction proceeds via the addition of the thiolate to the β-carbon of the activated alkene, which is electron-deficient. researchgate.net This type of reaction can often be carried out under mild conditions, sometimes even without a catalyst in a suitable solvent like water. organic-chemistry.org The use of solvent-free conditions has also been reported, offering a green chemistry approach. semanticscholar.orgresearchgate.net

The resulting β-sulfido carbonyl compounds are valuable synthetic intermediates that can be further transformed into a variety of other molecules. organic-chemistry.org The efficiency and selectivity of the Michael addition can be influenced by the nature of the Michael acceptor, the thiol, and the reaction conditions. rsc.orgmdpi.com

Influence of Aromatic Substituents on Chemical Behavior

The reactivity of the thiol group in this compound is significantly modulated by the attached 3,5-dimethylphenyl moiety. These substituents influence the electron density at the sulfur atom and the steric accessibility of the reactive center, thereby affecting the compound's acidity, nucleophilicity, and susceptibility to oxidation.

Electronic Effects of the 3,5-Dimethylphenyl Moiety on Thiol Reactivity

The two methyl groups on the phenyl ring of this compound exert a notable electronic influence on the reactivity of the thiol group. Methyl groups are known to be weakly electron-donating through an inductive effect (+I). This effect involves the pushing of electron density through the sigma bonds of the molecule.

The electron-donating nature of the methyl groups increases the electron density on the aromatic ring. This electronic push is transmitted through the methylene (B1212753) (-CH2-) spacer to the sulfur atom of the thiol group. An increase in electron density at the sulfur atom has several consequences for the thiol's reactivity:

Acidity: The acidity of a thiol is determined by the stability of the corresponding thiolate anion (RS⁻) formed upon deprotonation. Electron-donating groups destabilize the thiolate anion by increasing the negative charge density on the sulfur atom, making it less favorable to lose a proton. Consequently, this compound is expected to be a weaker acid compared to the unsubstituted benzyl (B1604629) mercaptan (phenylmethanethiol). While specific pKa data for this compound is not readily available in the literature, a comparison with related compounds supports this trend. For instance, thiophenol has a pKa of 6.62, while benzyl mercaptan, with its insulating methylene group, has a pKa of 9.43. wikipedia.orgorganicchemistrydata.org The presence of electron-donating methyl groups on the phenyl ring of benzyl mercaptan would be expected to further increase the pKa, making it less acidic.

Nucleophilicity: The increased electron density on the sulfur atom enhances its nucleophilicity. Nucleophilicity refers to the ability of an atom to donate its electrons to form a new covalent bond. A more electron-rich sulfur atom is a more potent nucleophile, reacting more readily with electrophiles. Therefore, this compound is expected to be a stronger nucleophile than benzyl mercaptan. This enhanced nucleophilicity would be evident in reactions such as S-alkylation, where the thiol attacks an alkyl halide.

To quantify the electronic influence of substituents on the reactivity of aromatic compounds, the Hammett equation is often employed. wikipedia.orgCurrent time information in Bangalore, IN.pharmacy180.com The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For a methyl group in the meta position, the Hammett sigma constant (σ_m) is -0.07, indicating its electron-donating nature. Since there are two methyl groups in the meta positions relative to the point of attachment of the CH₂SH group, their combined electronic effect would be additive, further enhancing the electron-donating character of the 3,5-dimethylphenyl moiety.

| Compound | Relevant Substituent(s) | Expected Electronic Effect on Thiol Group | Predicted Impact on Acidity (pKa) | Predicted Impact on Nucleophilicity |

|---|---|---|---|---|

| Benzyl Mercaptan | None | Baseline | ~9.43 organicchemistrydata.org | Baseline |

| This compound | Two meta-methyl groups | Electron-donating (+I) | > 9.43 (Less acidic) | Increased |

| (4-Nitrophenyl)methanethiol | One para-nitro group | Electron-withdrawing (-M, -I) | < 9.43 (More acidic) | Decreased |

Applications of 3,5 Dimethylphenyl Methanethiol in Advanced Materials and Catalysis

Role as a Key Organic Building Block in Chemical Synthesis

The reactivity of the thiol group makes (3,5-Dimethylphenyl)methanethiol a valuable precursor in organic synthesis, particularly for constructing molecules containing aryl sulfur linkages.

This compound is a key reactant for creating a variety of substituted aryl sulfur compounds, primarily thioethers (sulfides). The sulfur atom acts as a potent nucleophile, readily participating in reactions with electrophiles. A primary synthetic route is the S-alkylation reaction, where the thiol is deprotonated by a base to form a thiolate anion, which then attacks an alkyl halide to form a new carbon-sulfur bond.

Another significant application is in transition metal-catalyzed cross-coupling reactions. While specific research on this compound is not extensively documented in this context, analogous thiols like 2,4-dimethylthiophenol are used in palladium-catalyzed processes to synthesize diaryl sulfides. google.com These reactions typically couple the thiol with an aryl halide, providing a direct method for forming aryl-sulfur-aryl linkages, which are crucial in various functional materials and pharmaceutical compounds. google.com

Table 1: Representative Synthetic Reactions Involving Aryl Thiols

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| S-Alkylation | Aryl Thiol, Alkyl Halide | Base (e.g., NaH, K₂CO₃) | Alkyl Aryl Sulfide (B99878) |

| Palladium-catalyzed Cross-Coupling | Aryl Thiol, Aryl Halide | Palladium Catalyst, Phosphine Ligand, Base | Diaryl Sulfide |

The synthesis of pharmacologically active molecules often involves the creation of a central scaffold to which various functional groups are attached. The (3,5-dimethylphenyl)methylthio group can be incorporated into these scaffolds to modulate properties such as lipophilicity and metabolic stability.

A key synthetic strategy involves the S-arylation of a functionalized aromatic core. For instance, in the synthesis of the antidepressant vortioxetine, a related compound, 2,4-dimethylthiophenol, is reacted with an activated nitroaromatic compound (like 1-fluoro-2-nitrobenzene) in the first step. google.com This reaction forms a diaryl sulfide intermediate, which is then further modified through reduction of the nitro group and subsequent cyclization reactions to build the final piperazine-containing structure. google.com This multi-step pathway highlights how an aryl thiol unit can be integrated early in a synthetic sequence to build complex, pharmacologically relevant molecules.

Similarly, poly(pyrazolyl)methane ligands, which have applications in radiopharmaceutical research, can be synthesized from precursors like α,α',α''-trichlorotoluene and pyrazole (B372694) derivatives. researchgate.net The synthesis involves the reaction of a poly-halogenated methyl group with N-heterocycles, a pathway where a benzylthiol like this compound could potentially be used to introduce a specific arylthio-methyl group onto a core structure.

Theoretical and Computational Investigations of 3,5 Dimethylphenyl Methanethiol

Electronic Structure and Bonding Analysis

The arrangement of electrons in (3,5-Dimethylphenyl)methanethiol governs its geometry, stability, and fundamental properties. Techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to dissect this electronic architecture.

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP or OPBE with basis sets like 6-311G(d,p) or TZVP, are standard for this purpose. epstem.netresearchgate.net These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule.

The calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry of the dimethylphenyl ring and the orientation of the methanethiol (B179389) (-CH₂SH) group are determined. DFT calculations for similar aromatic thiols show that the C-S bond length and the C-S-H bond angle are critical parameters defining the thiol group's reactivity. While specific experimental data for this compound is not abundant, theoretical calculations provide highly reliable predictions for these values.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations Note: These are representative values based on calculations of analogous molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(ring) | C(methylene) | - | ~1.51 Å |

| C(methylene) | S | - | ~1.85 Å | |

| S | H | - | ~1.34 Å | |

| C(ring) | C(ring) | - | ~1.39 Å | |

| Bond Angle | C(ring) | C(methylene) | S | ~112° |

| C(methylene) | S | H | ~96.5° | |

| Dihedral Angle | C(ring) | C(ring) | C(methylene) | S |

Natural Bond Orbital (NBO) and Molecular Orbital (MO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. nih.gov This method provides a quantitative picture of the bonding and electronic interactions within the molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density. A key interaction would be the donation of electron density from a lone pair (LP) on the sulfur atom into an antibonding orbital (σ*) of the adjacent C-C bond in the phenyl ring. researchgate.net

Molecular Orbital (MO) analysis, on the other hand, focuses on the delocalized orbitals spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net In this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the dimethylphenyl ring, making these the primary sites for electrophilic attack.

Table 2: Representative NBO Analysis of Key Electronic Interactions Note: Values are illustrative of typical stabilization energies (E²) for such interactions.

| Donor Orbital | Acceptor Orbital | Type of Interaction | Predicted Stabilization Energy (E²) (kcal/mol) |

| LP (S) | σ* (Cmethylene-Cring) | Hyperconjugation | ~1-5 |

| π (Cring-Cring) | σ* (Cmethylene-S) | Hyperconjugation | ~0.5-2 |

| σ (C-H) | σ* (C-S) | Hyperconjugation | < 1 |

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is instrumental in mapping the pathways of chemical reactions. It allows for the identification of short-lived transition states and the calculation of energy barriers, providing a detailed understanding of reaction kinetics and thermodynamics.

For this compound, a primary reaction is the deprotonation of the thiol group to form a thiolate anion (Ar-CH₂S⁻), which is a potent nucleophile. wikipedia.org Computational studies can model this process and subsequent reactions, such as nucleophilic substitution or addition. For example, in a reaction with an electrophile, computational methods can map the potential energy surface, which describes the energy of the system as a function of the positions of the atoms.

The highest point on the lowest-energy path connecting reactants to products is the transition state. nih.gov Locating the geometry and energy of the transition state is crucial for calculating the activation energy (ΔG‡), which determines the reaction rate. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational models can predict the reactivity of different sites within the molecule. For this compound, besides the nucleophilic sulfur atom, the aromatic ring can undergo electrophilic substitution. The methyl groups on the ring are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. Computational analysis of local reactivity descriptors, derived from the electron density, can quantify the most likely sites for attack. mdpi.com

The thermodynamics of a reaction, indicated by the change in Gibbs free energy (ΔG), predicts the position of the chemical equilibrium. A negative ΔG indicates a spontaneous reaction. For instance, the reaction of methanethiol with Michael acceptors is predicted to be highly exergonic. nih.gov By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction of this compound can be constructed, predicting both the speed (kinetics) and the favorability (thermodynamics) of the transformation.

Table 3: Hypothetical Reaction Energy Profile for Thiolate Addition Reaction: (3,5-Me₂Ph)CH₂S⁻ + H₂C=CH-EWG → (3,5-Me₂Ph)CH₂S-CH₂-CH⁻-EWG

| Parameter | Description | Predicted Value (kcal/mol) |

| ΔG‡ (Activation Energy) | The energy barrier the reactants must overcome. | 10-20 |

| ΔGrxn (Reaction Energy) | The overall free energy change of the reaction. | -15 to -30 |

Intermolecular Interactions and Molecular Modeling

The non-covalent interactions that this compound forms with itself and with other molecules dictate its physical properties, such as boiling point and solubility, and its role in larger molecular assemblies. Molecular modeling simulates these interactions. The molecule contains a polarizable sulfur atom, an aromatic π-system, and several C-H bonds, allowing for a variety of intermolecular forces.

These interactions include:

π-π Stacking: Interactions between the aromatic rings of two molecules.

C-H···π Interactions: Where a C-H bond from one molecule points towards the π-face of an aromatic ring of another.

Sulfur-involved Hydrogen Bonds: While weak, the thiol group can act as a hydrogen bond donor (S-H···X) or acceptor (X-H···S). The interaction of other groups with sulfur is often stabilized significantly by polarization effects. researchgate.net

Dispersion Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.

Computational methods like Hirshfeld surface analysis or the PIXEL method can be used to visualize and quantify these interactions, decomposing the total interaction energy into coulombic, polarization, dispersion, and repulsion components. researchgate.net

Table 4: Summary of Potential Intermolecular Interactions

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 1-3 |

| C-H···π | C-H (methyl/methylene) ↔ Phenyl Ring | 0.5-2.5 |

| S-H···π | S-H ↔ Phenyl Ring | ~1-2 |

| C-H···S | C-H ↔ Sulfur Atom | 0.5-1.5 |

| Dispersion | All atoms | Variable |

Analysis of Hydrogen Bonding Characteristics with Other Species

The thiol group can participate in hydrogen bonding, acting as either a proton donor (S-H···A, where A is a proton acceptor) or a proton acceptor (D-H···S, where D is a proton donor). Compared to its oxygen analogue, the alcohol group (-OH), the S-H bond is less polar and longer. This results in thiols generally being weaker hydrogen bond donors than alcohols. Computational chemistry allows for the precise calculation of these weak, non-covalent interactions.

Studies on methanethiol complexes provide quantitative data on the strength of these interactions. Ab initio calculations at the second-order Møller-Plesset (MP2) level of theory have been used to determine the hydrogen bond energies between methanethiol and various proton acceptors. epa.gov The strength of the hydrogen bond is found to correlate with the gas-phase basicity of the acceptor molecule. epa.gov

The following table summarizes representative interaction energies for complexes involving methanethiol, which serve as a model for the types of interactions this compound could form.

| Complex Type | Composition | Interaction Energy Range (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Dimer | Methanethiol-Water (M1W1), Methanethiol Dimer (M2) | -3.3 to -5.3 | B3LYP-D3/CBS | researchgate.net |

| Trimer | Methanethiol-Water (M1W2, M2W1), Methanethiol Trimer (M3) | -8.0 to -16.7 | B3LYP-D3/CBS | researchgate.net |

| Tetramer | Methanethiol-Water (M1W3, M2W2, M3W1), Methanethiol Tetramer (M4) | -13.5 to -29.5 | B3LYP-D3/CBS | researchgate.net |

Conformational Analysis and Stability Studies

Detailed conformational stability studies on methanethiol clusters offer a fundamental understanding of the interplay of forces that would also be present in larger thiols. nih.gov Using both DFT (B3LYP) and high-level coupled cluster (CCSD) methods, researchers have identified several stable conformers for methanethiol dimers and trimers. nih.govrsc.org

For the methanethiol dimer, five minimum energy conformers have been identified, with the most stable structures featuring S-H···S interactions. nih.gov For the trimer, both cyclic and acyclic configurations exist. Computational results indicate that three acyclic conformers are the most stable, benefiting from an increased number of S-H···S and C-H···S interactions. nih.gov

A key indicator of thermodynamic stability derived from computational studies is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. A larger gap implies greater stability. nih.gov In the case of methanethiol clusters, the HOMO-LUMO gap for the most stable trimer is larger than that of the most stable dimer, suggesting the trimer is thermodynamically more stable. nih.gov

The research findings for the stability of methanethiol clusters are summarized in the table below.

| System | Most Stable Conformer(s) | Interaction Energy (kJ/mol) at B3LYP/cc-pVDZ | Interaction Energy (kJ/mol) at CCSD/cc-pVDZ | Key Interactions | Reference |

|---|---|---|---|---|---|

| Methanethiol Dimer | 1A / 1E | -4.54 | -4.00 (Conformer 1B/1D) | S-H···S | nih.gov |

| Methanethiol Trimer | 2B / 2C / 2E | -15.07 | -10.27 | S-H···S, C-H···S, C-H···H-C | nih.gov |

These foundational studies on methanethiol provide the essential theoretical and computational principles that would underpin any future investigation into the specific hydrogen bonding and conformational landscape of this compound.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into environmentally benign synthetic methods. For arylthiols like (3,5-Dimethylphenyl)methanethiol, this involves moving away from traditional routes that may use harsh reagents or produce significant waste. Future research is focused on developing novel and sustainable pathways that are both efficient and eco-friendly.

Key areas of exploration include:

Catalyst-Free Reactions in Green Solvents: A promising approach is the use of sustainable solvents, such as water or deep eutectic solvents (DES), to facilitate reactions without the need for metal catalysts. rsc.orgrsc.org For instance, efficient, one-step syntheses of related sulfur-containing heterocycles have been successfully demonstrated in water. rsc.org Similarly, the synthesis of thioamides has been achieved with high yields in choline (B1196258) chloride-urea based DES, which is biodegradable and can be recycled. rsc.org Adapting these principles to the synthesis of this compound could significantly reduce the environmental footprint.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. Developing a flow-based synthesis for this compound could lead to a more efficient, automated, and safer production process.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. While not yet widely applied for this specific compound, exploring enzymatic routes for the synthesis of arylthiols represents a key direction for sustainable chemistry.

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizing water as a solvent for cyclization and substitution reactions, eliminating the need for volatile organic compounds. | Environmentally benign, low cost, improved safety. | rsc.org |

| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors (e.g., choline chloride and urea) as a recyclable and biodegradable solvent system. | High efficiency, catalyst-free potential, recyclability, biodegradability, reduced waste. | rsc.org |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a tank, allowing for precise control over reaction parameters. | Enhanced safety, improved yield and purity, easy scalability, automation. | N/A |

Development of Advanced Catalytic Systems Utilizing this compound Derivatives

The thiol group is highly versatile and can be a key component in various catalytic systems. Derivatives of this compound are being explored for their potential in creating advanced catalysts for a range of chemical transformations. The electronic and steric properties imparted by the 3,5-dimethylphenyl group can be tuned to influence catalyst activity and selectivity.

Future research in this area includes:

Photoredox Catalysis: Thiols have been identified as powerful hydrogen atom transfer (HAT) catalysts in photoredox-mediated reactions. researchgate.net Derivatives of this compound could be employed as co-catalysts in light-driven reactions, such as the decarboxylation of amino acids, enabling transformations under mild conditions. researchgate.net

Thiol-Anchored Nanoparticle Catalysts: Thiol groups readily bind to the surface of metal nanoparticles, such as gold. This anchoring can be used to create highly ordered and stable nanoparticle catalysts. researchgate.net These systems have shown pronounced catalytic effects in electron-transfer reactions and could be applied in various redox processes. researchgate.net

Hydrogenation Catalysis: A significant challenge in catalysis is the deactivation of catalysts by sulfur compounds. However, recent developments have produced ruthenium-based pincer complexes that can catalyze the hydrogenation of thioesters to thiols and alcohols without being poisoned by the thiol product. nih.govacs.org This opens the door for using this compound derivatives in hydrogenation reactions or producing the thiol itself through selective hydrogenation of a corresponding thioester.

Asymmetric Catalysis: Organosulfur compounds are valuable in asymmetric synthesis. For example, bifunctional thiourea-based catalysts promote asymmetric thia-Michael additions, producing chiral sulfur-containing molecules with high enantioselectivity. jst.go.jp Designing chiral catalysts derived from this compound could enable new routes to valuable, enantiomerically pure compounds.

Expansion into New Functional Materials (e.g., Optoelectronic or Responsive Materials)

Organosulfur compounds are increasingly recognized for their unique electronic and optical properties, making them attractive building blocks for new functional materials. acs.org The sulfur atom in this compound, with its lone pair electrons and available d-orbitals, offers opportunities for creating materials with tailored properties. rsc.org

Emerging applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Sulfur-containing heterocyclic compounds are integral to the development of new generations of OLED materials, including those based on thermally activated delayed fluorescence (TADF). rsc.org The sulfur atom can be oxidized to form sulfoxide (B87167) or sulfone groups, which have electron-deficient characteristics beneficial for electron injection and transport. rsc.org Derivatives of this compound could serve as precursors or building blocks for such advanced luminogens.

Quantum Dots (QDs): Organosulfur compounds play a role in controlling the growth and surface chemistry of semiconductor nanocrystals like lead sulfide (B99878) (PbS) quantum dots. northwestern.edu The binding of organosulfur ligands can influence the shape and, consequently, the optical properties of the growing nanocrystals. northwestern.edu this compound could be investigated as a ligand to fine-tune the properties of QDs for applications in displays and solar cells.

Responsive Materials: The thiol group is known for its reactivity, particularly in thiol-ene "click" chemistry and the formation of dynamic disulfide bonds. nih.gov This reactivity can be harnessed to create responsive polymers and hydrogels. Materials incorporating this compound derivatives could be designed to respond to stimuli such as light, pH, or redox potential, finding use in drug delivery, sensors, or self-healing materials.

Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Characterization (beyond basic identification)

To fully unlock the potential of this compound in the applications described above, a deep understanding of its reaction mechanisms is crucial. This requires moving beyond simple identification of starting materials and final products to the real-time observation of reactive intermediates and reaction kinetics. Advanced in-situ analytical methodologies are key to achieving this.

Future research will increasingly rely on techniques such as:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. Recent advancements allow for the monitoring of reactions as they occur inside the NMR tube. For instance, in-situ UV illumination NMR has been used to monitor initiator-free thiol-ene coupling reactions in real-time. nih.govresearchgate.net Another innovative approach uses ¹⁹F NMR with specially designed, sterically hindered fluorinated thiols to directly observe highly reactive intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in aqueous solutions, which are typically too transient to detect. rsc.org

Time-Resolved Spectroscopy: Techniques like time-resolved Raman and X-ray diffraction, particularly using synchrotron sources, enable the study of very fast reaction dynamics and the characterization of short-lived species. birmingham.ac.uk These methods are especially valuable for understanding mechanochemical reactions and other rapid processes involving thiols.

Advanced Mass Spectrometry: While mass spectrometry is a standard tool, its application in real-time reaction monitoring is expanding. By coupling a mass spectrometer to a reaction vessel, it's possible to track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. mdpi.com

Electrochemical Methods: Electrochemical sensors can provide real-time information about the concentration of redox-active species, including thiols and their oxidation products. nih.gov These methods are highly sensitive and can be used to monitor reactions in complex biological or chemical systems. mdpi.com

| Methodology | Principle | Key Information Obtained | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| In-Situ UV-NMR | NMR spectroscopy performed during UV irradiation directly in the NMR tube. | Reaction kinetics, macromolecular association, structural changes during photochemical reactions. | Real-time, non-invasive monitoring of light-induced reactions. | Requires specialized equipment; limited to photoreactions. | nih.govresearchgate.net |

| ¹⁹F NMR with Probes | Utilizes a sterically-hindered fluorinated thiol scaffold to stabilize and observe reactive intermediates by ¹⁹F NMR. | Direct observation of transient electrophilic intermediates (e.g., RSOH, RSCl). | Enables study of highly reactive species that are otherwise unobservable. | Requires synthesis of a specific probe molecule; indirect study of the target thiol. | rsc.org |

| Time-Resolved X-Ray Diffraction | Uses high-intensity synchrotron X-ray sources to obtain diffraction patterns with high temporal resolution. | Changes in crystalline structure, identification of crystalline intermediates, reaction pathways in solid-state/mechanochemical reactions. | Provides detailed structural information on solid phases during a reaction. | Requires access to a synchrotron facility; primarily for crystalline materials. | birmingham.ac.uk |

| Electrochemical Monitoring | Measures changes in electrical potential or current resulting from redox reactions involving the analyte. | Real-time concentration of redox-active species, reaction rates. | High sensitivity, potential for miniaturization and real-time feedback. | Susceptible to interference from other redox-active compounds. | mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Dimethylphenyl)methanethiol, and how can thiol group stability be maintained during synthesis?

- Methodology : Synthesis typically involves nucleophilic substitution or thiolation of pre-functionalized aryl halides. To prevent oxidation of the thiol group, reactions should be conducted under inert atmospheres (e.g., nitrogen or argon) using anhydrous solvents like DMF or THF. For example, analogous syntheses of thiol-containing compounds employ cesium carbonate as a base to deprotonate thiol precursors and stabilize intermediates . Post-synthesis, rapid purification via silica gel chromatography (using hexane/ethyl acetate eluents) minimizes exposure to air. Storage at 0–6°C in amber vials under nitrogen is recommended to preserve stability .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR will show a singlet for the methyl groups (δ ~2.3 ppm) and a broad peak for the thiol proton (δ ~1.5–3.5 ppm, depending on solvent). Aromatic protons adjacent to sulfur may appear deshielded (δ ~6.8–7.2 ppm) .

- IR : A distinct S–H stretch near 2550–2600 cm confirms the thiol group.

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (MW = 154.25 g/mol) via [M+H] peaks.

- Elemental Analysis : Validate purity (>95%) by matching experimental C, H, and S percentages to theoretical values .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Due to the thiol’s sensitivity to oxidation, store the compound at 0–6°C in airtight, light-resistant containers under nitrogen. Use degassed solvents (e.g., via freeze-pump-thaw cycles) for experimental workflows. Regularly monitor purity via TLC or HPLC, and repurify if disulfide formation (e.g., dimerization) is detected .

Advanced Research Questions

Q. How do steric and electronic properties of the 3,5-dimethylphenyl group influence enantioselectivity in asymmetric catalysis?

- Methodology : In chiral ligands (e.g., Xyl-BINAP or Xyl-SKEWPHOS), the 3,5-dimethylphenyl substituent induces steric hindrance and π-stacking interactions that stabilize specific transition states. Computational studies (e.g., molecular dynamics with MM2 force fields) can model how these substituents alter intermediate energies, as seen in TADDOL-based catalysts where 3,5-dimethylphenyl groups dictate enantioselectivity by ~20% via π-stacking . Experimental validation involves comparing catalytic outcomes (e.g., ee%) with substituent-modified analogs .

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

- Methodology : Contradictions in reactivity (e.g., variable yields or side products) often arise from ligand-metal coordination or solvent effects. Systematic studies should:

- Screen palladium/ligand systems (e.g., Pd with bisphosphine ligands) to identify optimal catalytic pairs .

- Use kinetic profiling (e.g., in situ IR or NMR) to track intermediate formation.

- Employ computational tools (DFT) to map energy barriers for competing pathways .

Q. What experimental strategies elucidate the role of this compound in enzyme modulation?

- Methodology :

- Enzyme Inhibition Assays : Measure IC values via fluorometric or colorimetric substrates (e.g., using acetylcholinesterase or cytochrome P450 isoforms).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites, leveraging the compound’s thiol group for hydrogen bonding or covalent adduct formation .

- Spectroscopic Probes : Use UV-Vis or fluorescence quenching to monitor real-time interactions with target proteins .

Q. How does this compound interact in organometallic complexes, and what applications arise from these interactions?

- Methodology : The thiol group can act as a ligand in metal complexes (e.g., Pd, Au). Synthesize and characterize complexes via:

- X-ray Crystallography : Resolve coordination geometry (e.g., monodentate vs. bridging thiolate).

- Cyclic Voltammetry : Assess redox behavior influenced by metal-thiol bonding.

Applications include catalytic systems for C–S bond formation or photoluminescent materials, as seen in boron-containing emitters where aryl-thiol derivatives enhance device efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.